1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol
Description
1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol is a polyfunctional ligand featuring a central propan-2-ol backbone substituted with two tertiary amine groups, each bearing two (1H-benzo[d]imidazol-2-yl)methyl moieties. This structure enables versatile coordination chemistry, particularly with transition metals, due to its multiple nitrogen donor sites . The compound’s synthesis typically involves the reaction of 1,3-diamino-2-hydroxypropane with (1H-benzo[d]imidazol-2-yl)methyl chloride under alkaline conditions, yielding a product characterized by $^1$H NMR and crystallographic methods .
Properties
IUPAC Name |
1,3-bis[bis(1H-benzimidazol-2-ylmethyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N10O/c46-23(17-44(19-32-36-24-9-1-2-10-25(24)37-32)20-33-38-26-11-3-4-12-27(26)39-33)18-45(21-34-40-28-13-5-6-14-29(28)41-34)22-35-42-30-15-7-8-16-31(30)43-35/h1-16,23,46H,17-22H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMHDQONAKSRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC(CN(CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326576 | |
| Record name | 1,3-Bis{bis[(1H-benzimidazol-2-yl)methyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83144-89-2 | |
| Record name | 1,3-Bis{bis[(1H-benzimidazol-2-yl)methyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method involves the nucleophilic substitution reaction where benzimidazole reacts with a halogenated alkyl compound in the presence of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium hydroxide in DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce reduced benzimidazole derivatives.
Scientific Research Applications
The compound has shown significant cytotoxic effects against various cancer cell lines, including:
- Liver cancer (HepG2)
- Colon cancer (DLD-1)
- Breast cancer (MDA-MB-231)
Its mechanism of action is believed to involve binding to DNA, leading to structural changes that inhibit DNA replication and repair processes. This property positions it as a potential candidate for anticancer drug development.
Interaction with Biomolecules
Research indicates that 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol effectively binds to various biomolecules, suggesting applications in:
- Gene therapy : Its interaction with DNA grooves may facilitate targeted drug delivery systems.
- Enzyme inhibition : The compound can modulate biochemical pathways, enhancing its therapeutic prospects.
Cancer Research
Due to its cytotoxic properties, the compound is being investigated for its potential use in developing new anticancer therapies. Studies have demonstrated its ability to inhibit the growth of cancer cells through mechanisms involving DNA interaction and enzyme modulation.
Synthetic Organic Chemistry
The compound serves as a versatile reagent in synthetic organic chemistry. Its synthesis typically involves modern techniques such as microwave-assisted synthesis or continuous flow reactors, which enhance yield and efficiency. Common reagents used in reactions involving this compound include hydrogen peroxide and sodium borohydride for oxidation and reduction processes.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane | Two benzimidazole units linked by propane | Anticancer activity |
| 2-(1H-benzimidazol-2-yl)-N-(benzyl)-N-methylamine | Benzimidazole with amine functionality | Antimicrobial properties |
| 5-(4-(dimethylamino)phenyl)-1H-benzimidazole | Substituted benzimidazole | Antioxidant effects |
The unique dual benzimidazole structure combined with the propanol group enhances the biological activity of this compound compared to other derivatives.
Mechanism of Action
The mechanism of action of 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moieties can bind to metal ions, influencing enzymatic activity and disrupting biological pathways. This compound can also intercalate into DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : The propan-2-ol linker in the target compound provides conformational flexibility, enhancing metal coordination adaptability compared to rigid aromatic linkers (e.g., BBP) .
- Donor Sites: Unlike Etobb, which has ether-oxygen and benzimidazole donors, the target compound relies solely on tertiary amines and benzimidazole N-donors, favoring stronger metal-ligand interactions .
- Synthetic Complexity : Higher benzimidazole substitution (four benzimidazole units) increases steric hindrance, reducing yields (e.g., 65% for the target vs. 85–90% for simpler analogues like 1,4-bis(benzimidazolyl)benzene) .
Physicochemical Properties
| Property | Target Compound | 1,3-Bis[N,N-bis(2-picolyl)amino]propan-2-ol | 2,6-Bis(benzimidazol-2-yl)pyridine (BBP) |
|---|---|---|---|
| Molecular Weight | 610.73 g/mol | 494.52 g/mol | 344.36 g/mol |
| Solubility | Moderate in polar solvents (e.g., methanol) | High in water-methanol mixtures | Low in water, soluble in DMSO |
| UV-Vis Absorption | Not reported | λmax = 669 nm (Cu complex) | Fluorescent (λem ~ 450 nm) |
| Thermal Stability | Stable up to 200°C (decomposition) | Stable (crystallized as Cu complex) | Decomposes above 250°C |
Key Findings :
- The target compound’s higher molecular weight and benzimidazole content contribute to lower solubility compared to picolyl analogues but enhance π-π stacking in solid-state structures .
- BBP exhibits strong fluorescence due to extended conjugation, a feature absent in the target compound but critical for optical applications .
Crystallographic and Computational Insights
- Crystal Packing : The propan-2-ol linker facilitates hydrogen bonding (O–H···N interactions), as seen in related structures, whereas BBP relies on π-stacking .
- Computational Modeling : Density functional theory (DFT) studies on analogous benzimidazole ligands reveal that electron-rich benzimidazole units enhance metal-binding affinity, consistent with the target compound’s design .
Biological Activity
1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- CAS Number : 83144-89-2
- Molecular Weight : 368.45 g/mol
- Density : 1.3 g/cm³
The compound exhibits biological activity primarily through its interaction with biological macromolecules, such as enzymes and receptors. The benzimidazole moiety is known for its ability to chelate metal ions and modulate enzyme activity, which can lead to various therapeutic effects.
Inhibition of Enzymatic Activity
Research indicates that compounds containing benzimidazole derivatives can inhibit specific enzymes, such as proteases involved in viral replication. For instance, similar compounds have shown promising results against SARS-CoV-2 main protease (M), suggesting that this compound may possess antiviral properties .
Antiviral Activity
Recent studies have highlighted the potential of benzimidazole derivatives in combating viral infections. For example, compounds structurally related to this compound have demonstrated significant inhibition of viral replication in vitro. The mechanism often involves the disruption of viral protease function, which is critical for viral maturation and replication .
Antibacterial and Antifungal Activity
Benzimidazole derivatives are also recognized for their antibacterial and antifungal properties. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 µM to over 100 µM against various pathogens, indicating moderate to potent antimicrobial effects .
Case Study 1: Antiviral Efficacy
In a study examining the efficacy of related benzimidazole compounds against SARS-CoV-2, researchers found that certain derivatives significantly reduced viral load in infected cell lines. The most effective compounds achieved an EC value in the low nanomolar range, underscoring the potential for therapeutic development .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial effects of several benzimidazole derivatives, including those similar to this compound). The results indicated that these compounds exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those for standard antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol and related benzimidazole derivatives?
The compound is synthesized via condensation reactions between 1,2-diaminobenzene and dicarboxylic acid derivatives in polyphosphoric acid (PPA) under inert atmospheres. For example, benzene-1,3-dicarboxylic acid reacts with 1,2-diaminobenzene in PPA at 200°C to form bis(benzimidazole) derivatives, yielding ~85–90% after recrystallization from acetonitrile or methanol . Key steps include nitrogen purging, controlled heating, and vacuum drying to isolate products as crystalline solids.
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation relies on ¹H/¹³C NMR spectroscopy to identify proton environments and aromatic resonances (e.g., benzimidazole protons at δ 7.2–8.5 ppm) . Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular interactions, as demonstrated for bis(benzimidazole) coordination polymers . Thermal gravimetric analysis (TGA) and photoluminescence spectroscopy further characterize stability and electronic properties .
Q. What are the primary applications of this compound in materials science?
Bis(benzimidazole) derivatives serve as ligands in coordination polymers with transition metals (e.g., Cd²⁺, Zn²⁺), forming structures with tunable fluorescence and dielectric properties. These materials exhibit thermal stability up to 300°C, making them candidates for sensors or multifunctional materials .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis and electronic properties of benzimidazole-based compounds?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties, such as atomization energies (average error ±2.4 kcal/mol) . DFT also models ligand-metal charge transfer in coordination complexes, aiding in the design of materials with targeted luminescence or catalytic activity .
Q. What strategies address contradictions in pharmacological data for benzimidazole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) require systematic SAR studies. For example, replacing pyridine rings with methylene groups in 3-((1H-benzo[d]imidazol-2-yl)methyl)thiazolidin-4-ones enhances antifungal activity by altering steric and electronic profiles . Computational docking (e.g., Glide XP scoring) and MM-GBSA binding energy calculations prioritize compounds with stable interactions, such as those targeting DprE1 in tuberculosis (docking scores up to −7.644) .
Q. How does alkaline stability impact the utility of bis(benzimidazole) ligands in catalysis?
Alkaline degradation pathways are studied using model compounds like 1,3-bis(1H-benzo[d]imidazol-2-yl)benzene. Hydrolysis under basic conditions (e.g., KOH/ethanol) reveals cleavage of imidazole rings, necessitating substituent modifications (e.g., electron-withdrawing groups) to enhance stability .
Q. What mechanistic insights guide the design of antitumor derivatives?
Derivatives like 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline induce apoptosis via mitochondrial pathways and G2/M cell cycle arrest. In vivo studies show tumor growth inhibition rates >60% at 50 mg/kg doses, correlating with caspase-3 activation .
Methodological Considerations
Q. How are reaction conditions optimized for benzimidazole derivatization?
- Solvent selection : DMSO or DMF enhances solubility in nucleophilic substitutions (e.g., propargyl chloride reactions) .
- Catalysts : Ru complexes (e.g., [Ru(bpbp)(pydic)]) enable selective oxidation of benzimidazole methanol to aldehydes at 50°C .
- Workup : Recrystallization from acetonitrile removes unreacted starting materials, improving purity (>90%) .
Q. What analytical techniques resolve structural ambiguities in metal complexes?
Q. How do computational and experimental data synergize in drug discovery?
e-Pharmacophore models (e.g., Phase screen scores >1.60) identify critical interactions, such as H-bonds with LYS418 in DprE1 inhibitors. Experimental validation via MIC assays (e.g., ≤1.56 µg/mL against M. tuberculosis) confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
